molecular formula C10H11F3N2O2S B8045504 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate

Cat. No.: B8045504
M. Wt: 280.27 g/mol
InChI Key: UNQSPSGSUYCBHE-UHFFFAOYSA-N
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Description

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiohydrazide moiety and a trifluoroacetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate typically involves the reaction of 4-methylbenzothiohydrazine with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the compound is produced through a series of steps that include the purification of starting materials, controlled reaction conditions, and the use of catalysts to enhance the yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Medicine: It is being investigated for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetate group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:

  • Benzothiohydrazide derivatives: These compounds lack the trifluoroacetate group and exhibit different reactivity and stability.

  • Trifluoroacetic acid derivatives: These compounds contain the trifluoroacetate group but lack the benzothiohydrazide moiety, resulting in different chemical behavior.

Properties

IUPAC Name

4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S.C2HF3O2/c1-6-2-4-7(5-3-6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQSPSGSUYCBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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